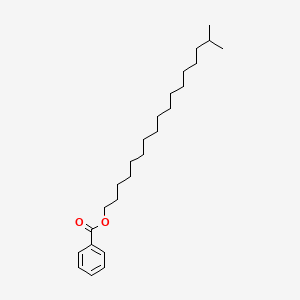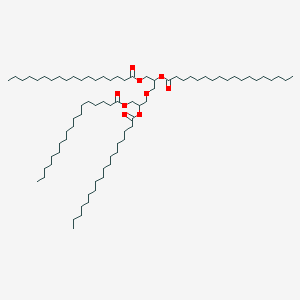
(R)-(-)-2-(tert-ブチル)-3-メチル-4-イミダゾリジノン トリフルオロ酢酸
説明
(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is a chiral auxiliary that is commonly used in organic chemistry. It is a white crystalline powder that is soluble in water and organic solvents. The compound is often used as a resolving agent for enantiomers, and it is also used in the synthesis of various pharmaceuticals and agrochemicals.
科学的研究の応用
1. N-tert-ブトキシカルボニル(N-Boc)基の脱保護 この化合物は、脂肪族、芳香族、および複素環状基質を含む、構造的に多様な化合物のN-Boc基の脱保護に使用される可能性があります . 反応は室温条件下で1〜4時間行われ、収率は最大90%です .
保護基化学における試薬
トリフルオロ酢酸(TFA)とその誘導体は、この化合物も含め、保護基化学における試薬として使用されます . これは、特定の化学反応中に反応しないように、分子内の特定の官能基を一時的に修飾することを含みます。
3. ペプチド合成における特異的な切断調整 この化合物は、特に切断調整のために、ペプチド合成に使用できます . このプロセスは、アミノ酸間のペプチド結合を切断してより小さな断片を作成することを含みます。
4. 有効医薬品成分のビルディングブロック この化合物は、有効医薬品成分の合成のためのビルディングブロックとして役立ちます . これらは、所望の治療効果を生み出す薬物の成分です。
高性能コーティングと表面処理
トリフルオロ酢酸(TFA)とその誘導体は、この化合物も含め、ガラスなどの表面の高性能コーティングと表面処理に使用できます .
化学変換における使用
この化合物の一部であるtert-ブチル基は、さまざまな化学変換に使用されます . その独特の反応性パターンは、その特徴的な用途によって強調されています .
作用機序
Target of Action
The primary target of ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is organic compounds in synthetic organic chemistry . The compound is used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Mode of Action
The compound interacts with its targets through a unique reactivity pattern elicited by the crowded tert-butyl group . This interaction involves the introduction of the tert-butoxycarbonyl group into the target organic compounds . The trifluoromethyl group also plays an increasingly important role in this process .
Biochemical Pathways
The compound affects the biosynthetic and biodegradation pathways of organic compounds . It is involved in the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate . The introduction of the tert-butoxycarbonyl group into organic compounds is a key step in these pathways .
Result of Action
The result of the compound’s action is the formation of tert-butoxycarbonyl derivatives of amino acids and other organic compounds . This transformation is part of the compound’s role in synthetic organic chemistry, contributing to the efficiency, versatility, and sustainability of the synthesis process .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other compounds . For example, the formation of tert-butyl ethers of alcohols and phenols is performed in solvent-free conditions at room temperature . The catalyst used in this process can be easily recovered and reused several times without loss of activity .
生化学分析
Biochemical Properties
®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid acts as a highly selective organocatalyst in biochemical reactions, particularly in 1,3-dipolar addition and Friedel-Crafts alkylation . It interacts with various enzymes and proteins, forming complexes that enable the differentiation of enantiomers based on their physical and chemical properties . This interaction is crucial for the compound’s function as a resolving agent in organic synthesis.
Cellular Effects
The effects of ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid on cellular processes are significant. It influences cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules . These interactions can lead to changes in cell function, including alterations in metabolic flux and enzyme activity.
Molecular Mechanism
At the molecular level, ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s ability to form complexes with enantiomers is central to its mechanism of action, facilitating the separation and synthesis of chiral compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid are critical factors. Over time, the compound’s effects on cellular function can change, with long-term studies indicating potential impacts on cellular metabolism and gene expression . The product’s stability is maintained under specific storage conditions, ensuring its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, while lower doses are effective in achieving the desired biochemical outcomes . Threshold effects are observed, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its function as an organocatalyst . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s role in organic synthesis .
Transport and Distribution
Within cells and tissues, ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function in biochemical reactions .
Subcellular Localization
The subcellular localization of ®-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is directed by targeting signals and post-translational modifications . These factors ensure that the compound reaches specific compartments or organelles, where it can exert its biochemical effects effectively .
特性
IUPAC Name |
(2R)-2-tert-butyl-3-methylimidazolidin-4-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.C2HF3O2/c1-8(2,3)7-9-5-6(11)10(7)4;3-2(4,5)1(6)7/h7,9H,5H2,1-4H3;(H,6,7)/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHKOEMMPVPVOS-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1NCC(=O)N1C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1NCC(=O)N1C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458821 | |
| Record name | (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900503-36-8 | |
| Record name | 4-Imidazolidinone, 2-(1,1-dimethylethyl)-3-methyl-, (2R)-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900503-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 900503-36-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[8-(4-Formylphenoxy)octoxy]benzaldehyde](/img/structure/B1624248.png)
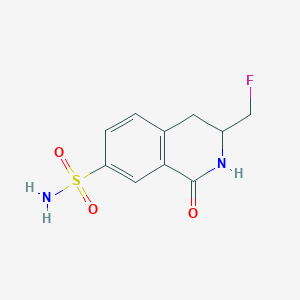


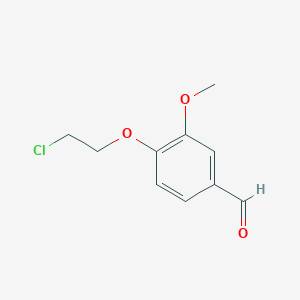
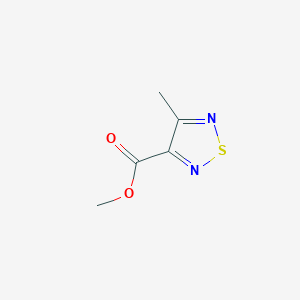
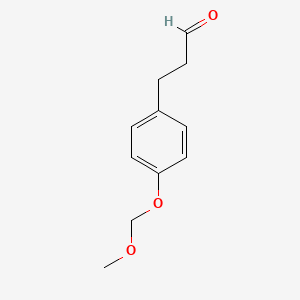
![(2Z)-1-Butyl-2-[(E)-3-(1-butyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide](/img/structure/B1624261.png)
![5-methyl-7-phenyl-N-(3,4,5-trimethoxyphenyl)imidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B1624263.png)
![[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate](/img/structure/B1624264.png)

